Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

CAS No.:

Cat. No.: VC16560078

Molecular Formula: C16H15ClO4

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15ClO4 |

|---|---|

| Molecular Weight | 306.74 g/mol |

| IUPAC Name | methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate |

| Standard InChI | InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3 |

| Standard InChI Key | IKOAHSYULAVRDZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl |

Introduction

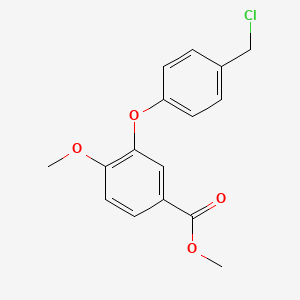

Chemical Structure and Nomenclature

The molecular structure of methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate comprises a central benzene ring substituted at the 3-position with a phenoxy group bearing a chloromethyl moiety and at the 4-position with a methoxy group. The ester functional group (-COOCH₃) occupies the 1-position. The systematic IUPAC name reflects this substitution pattern:

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

-

Molecular Formula: C₁₆H₁₅ClO₄ (inferred from structural analogs )

-

Molecular Weight: 306.74 g/mol (calculated)

The chloromethyl group (-CH₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the methoxy group (-OCH₃) contributes to electron-donating effects, influencing the compound’s solubility and stability .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

The calculated Log P value indicates moderate lipophilicity, suggesting preferential solubility in dichloromethane or ethyl acetate over water . Hygroscopicity data from analogous compounds recommend storage under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloromethyl group .

Regulatory and Environmental Impact

Regulatory filings for this compound are scarce, but its chlorinated structure warrants scrutiny under REACH and TSCA frameworks. Key considerations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume